Enhanced Lipophilicity Compared to the Direct Phenyl Analog
A direct comparison with its closest structural neighbor, 1-(3-hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea (CAS 1396782-86-7), reveals a critical lipophilicity difference. The target benzyl compound possesses an additional methylene spacer (-CH2-) that increases its molecular weight and calculated LogP. This molecular modification is a standard medicinal chemistry strategy to enhance blood-brain barrier penetration or alter metabolic stability .
| Evidence Dimension | Lipophilicity and Molecular Weight |
|---|---|
| Target Compound Data | Molecular Weight: 294.39 g/mol; Molecular Formula: C16H26N2O3 |
| Comparator Or Baseline | 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea (CAS 1396782-86-7): Molecular Weight: 280.36 g/mol; Molecular Formula: C15H24N2O3 |
| Quantified Difference | An increase of 14.03 g/mol in molecular weight and the addition of one methylene group, resulting in a higher calculated LogP for the target benzyl compound. |
| Conditions | In silico calculation based on chemical structure. |
Why This Matters
The increased lipophilicity directly impacts the compound's pharmacokinetic profile, making the benzyl analog a distinct chemical probe for studying absorption and distribution, and it cannot be substituted with the phenyl analog in structure-activity relationship (SAR) studies.
